3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
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Overview
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is characterized by the presence of a picolinic acid moiety attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group. This compound is known for its potential use in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-bromoaniline.
Coupling Reaction: The picolinic acid is coupled with 3-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Dimethylaminocarbonyl Group: The resulting intermediate is then reacted with dimethylamine and carbonyl chloride to introduce the dimethylaminocarbonyl group.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with molecular targets through its functional groups. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The dimethylaminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid
Comparison:
- 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a picolinic acid moiety. This difference affects its reactivity and applications, particularly in boron chemistry.
- 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid: Contains an additional amino group, which can influence its chemical properties and potential applications in coordination chemistry and drug design.
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-6-3-5-10(9-11)12-7-4-8-16-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSWMJBIXWHOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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